molecular formula C13H21N5 B11750273 [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11750273
M. Wt: 247.34 g/mol
InChI Key: NEVQFNNRMXDEJG-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl group and connected via a methylamine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamine bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure connected via a methylamine bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-12(6-7-15-17)9-14-10-13-11(3)8-16-18(13)5-2/h6-8,14H,4-5,9-10H2,1-3H3

InChI Key

NEVQFNNRMXDEJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(C=NN2CC)C

Origin of Product

United States

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